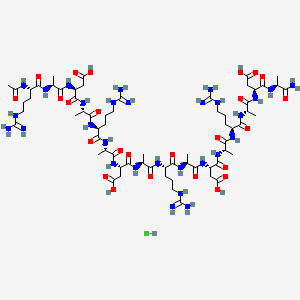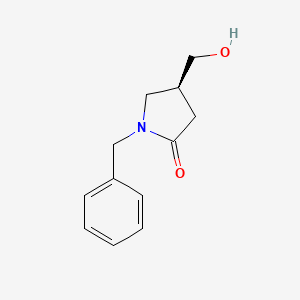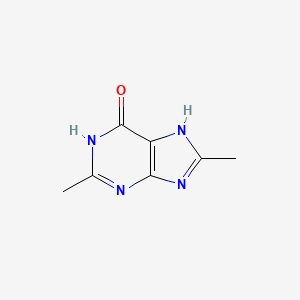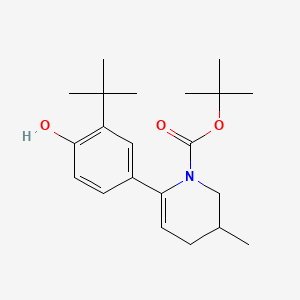
2-Amino-5-hydroxynicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-hydroxynicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles It is characterized by the presence of an amino group at the second position and a hydroxyl group at the fifth position on the nicotinonitrile ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-hydroxynicotinonitrile typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, acetophenone derivatives, malononitrile, and ammonium acetate in the presence of a catalyst. Various catalysts such as tetrabutyl ammonium bromide (TBAB) and cellulose sulfuric acid have been used to facilitate this reaction in aqueous media . The reaction conditions often involve heating and can be enhanced using microwave irradiation or ultrasonic irradiation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of eco-friendly solvents and recyclable catalysts is emphasized to ensure sustainability and cost-effectiveness. The reaction is typically carried out in large reactors with precise control over temperature and reaction time to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-5-hydroxynicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted nicotinonitriles, amines, and ketones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Amino-5-hydroxynicotinonitrile has found applications in several scientific research areas:
Mécanisme D'action
The mechanism of action of 2-Amino-5-hydroxynicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s hydroxyl and amino groups play crucial roles in these interactions, facilitating hydrogen bonding and other non-covalent interactions with target proteins .
Comparaison Avec Des Composés Similaires
- 2-Amino-4,6-diphenylnicotinonitrile
- 2-Amino-5-bromo-4-hydroxy-nicotinonitrile
- 2-Amino-3-cyanopyridine derivatives
Comparison: Compared to these similar compounds, 2-Amino-5-hydroxynicotinonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. For example, the presence of the hydroxyl group at the fifth position enhances its solubility and potential for hydrogen bonding, making it a more versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C6H5N3O |
|---|---|
Poids moléculaire |
135.12 g/mol |
Nom IUPAC |
2-amino-5-hydroxypyridine-3-carbonitrile |
InChI |
InChI=1S/C6H5N3O/c7-2-4-1-5(10)3-9-6(4)8/h1,3,10H,(H2,8,9) |
Clé InChI |
HVALCFMGGZVXLX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1C#N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-morpholino-2-oxoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13924035.png)
![Ethyl 1-[4-chloro-2-(trifluoromethyl)phenyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13924036.png)



![2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene](/img/structure/B13924057.png)


